

The Versatile Scaffold: A Deep Dive into 4-Phenylmorpholine in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **4-phenylmorpholine** moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a variety of diseases, particularly those of the central nervous system. This technical guide provides a comprehensive overview of **4-phenylmorpholine**, including its synthesis, physicochemical properties, and its extensive applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties of 4-Phenylmorpholine

4-Phenylmorpholine is a white to brownish crystalline solid with the chemical formula $C_{10}H_{13}NO$.^[1] A summary of its key physicochemical properties is presented in Table 1. This foundational data is essential for its handling, formulation, and for computational studies in drug design.

Property	Value	Reference
Molecular Weight	163.22 g/mol	[2]
Melting Point	51-54 °C	[2]
Boiling Point	165-170 °C at 45 mmHg	[2]
Water Solubility	3.46 g/L	[3]
Vapor Pressure	<0.1 mmHg at 20 °C	[2]
Vapor Density	5.63 (vs air)	[2]
Flash Point	>230 °F	[1]
pKa	5.19 ± 0.40	[1]
LogP	1.360	[1]

Synthesis of 4-Phenylmorpholine and Its Derivatives

The **4-phenylmorpholine** scaffold can be synthesized through several routes. A common and effective method involves the reaction of a substituted aniline with an excess of a suitable dielectrophile, such as 2-chloroethyl ether, under basic conditions.[4] This approach allows for the generation of a variety of substituted N-phenylmorpholine compounds.

General Experimental Protocol for the Synthesis of Substituted N-Phenylmorpholine Compounds

This protocol describes a general procedure for the synthesis of N-phenylmorpholine derivatives by heating a substituted phenylamine with 2-chloroethyl ether in the presence of a base.[4]

Materials:

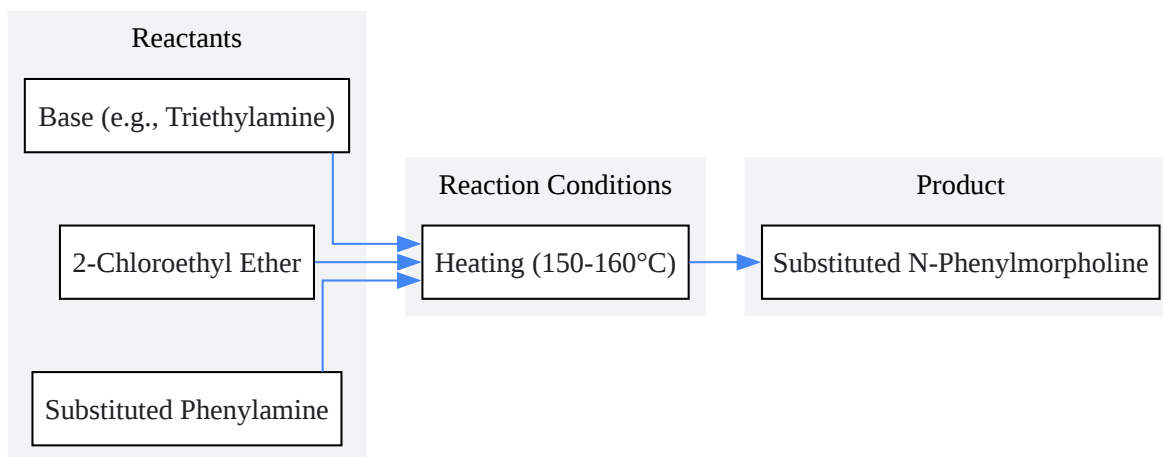
- Substituted phenylamine
- 2-chloroethyl ether
- Triethylamine (or another suitable base)

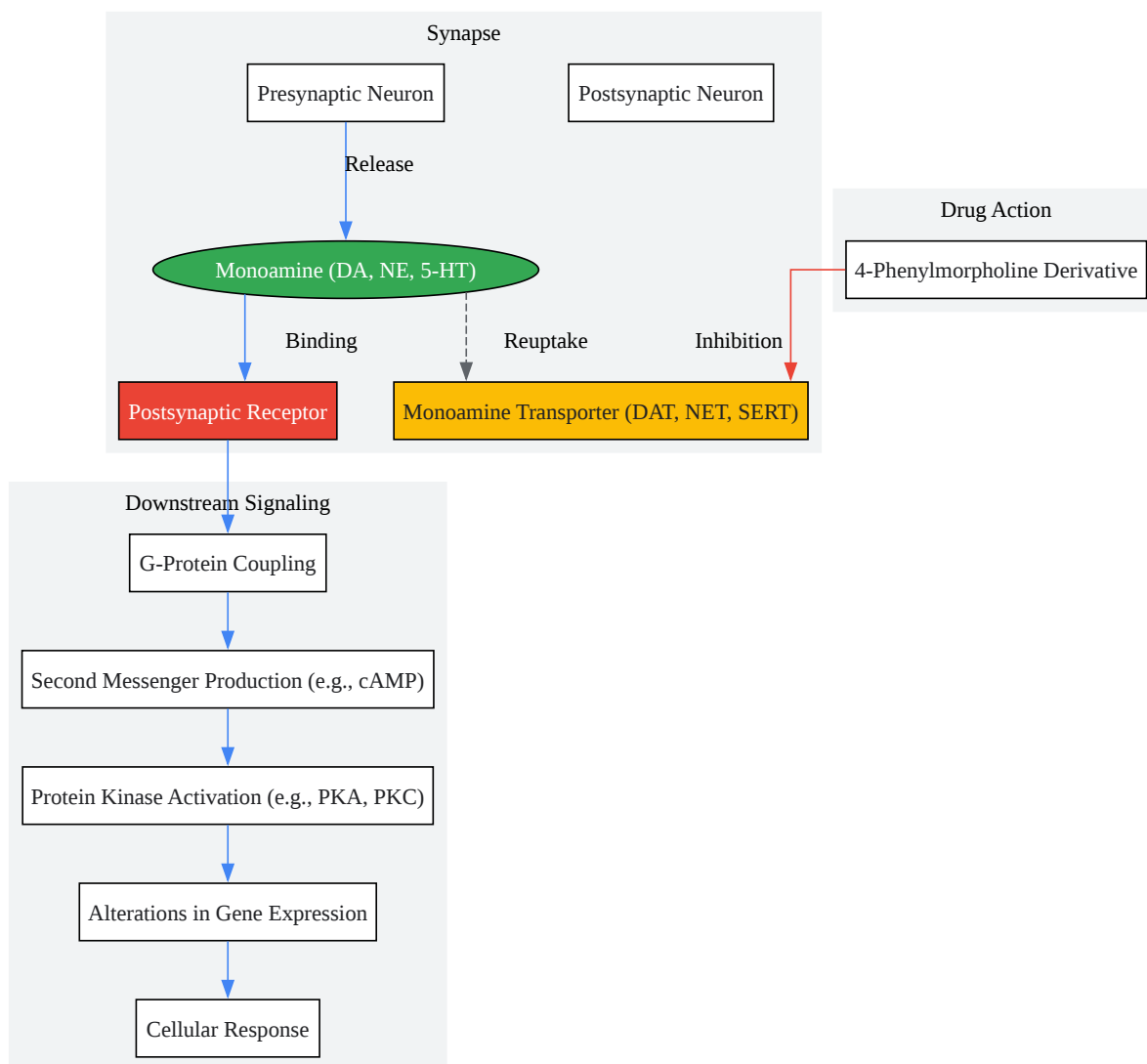
- Solvent (optional, the reaction can be run neat)
- Water
- Ethyl acetate (or other suitable extraction solvent)
- Anhydrous sodium sulfate
- Activated carbon

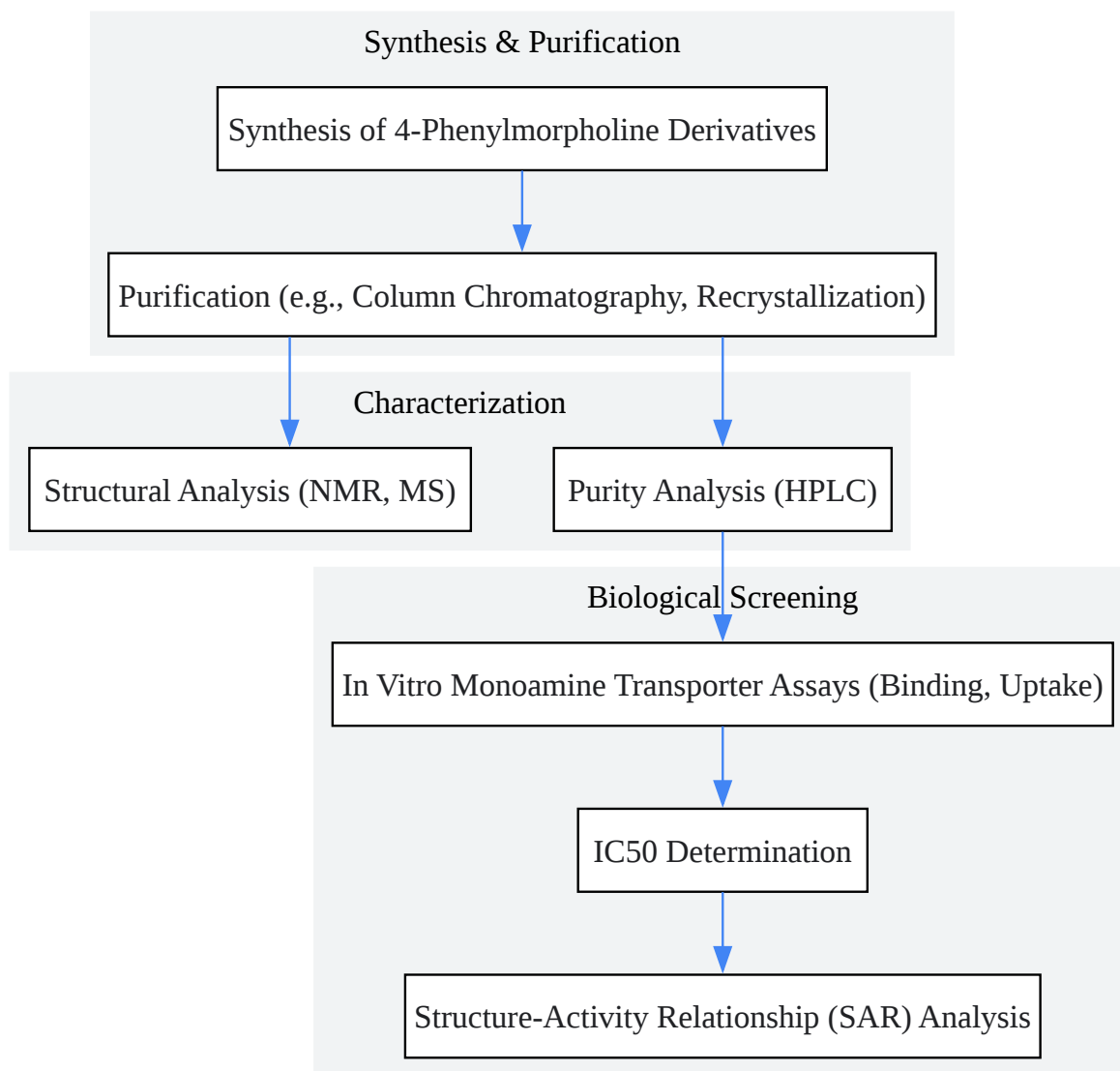
Procedure:

- Combine the substituted phenylamine (1.0 eq), 2-chloroethyl ether (excess, e.g., 2.5 eq), and triethylamine (2.5 eq) in a reaction vessel.
- Heat the reaction mixture to 150-160 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a solvent was used, remove it by distillation under reduced pressure.
- Pour the cooled reaction mixture into water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Decolorize the solution with activated carbon.
- Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain the pure substituted N-phenylmorpholine.

A schematic representation of this synthesis is provided below:







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References

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